Ethyl 5-hydroxy-6-iodonicotinate chemical properties
Ethyl 5-hydroxy-6-iodonicotinate chemical properties
An In-depth Technical Guide to Ethyl 5-hydroxy-6-iodonicotinate
Introduction
Ethyl 5-hydroxy-6-iodonicotinate is a polysubstituted pyridine derivative that has emerged as a crucial and versatile building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core functionalized with hydroxyl, iodo, and ethyl carboxylate groups, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to establish its precise identity and structure. Ethyl 5-hydroxy-6-iodonicotinate is systematically identified by several key descriptors.
Synonyms:
-
ethyl 5-hydroxy-6-iodopyridine-3-carboxylate[1]
-
3-Pyridinecarboxylic acid, 5-hydroxy-6-iodo-, ethyl ester[1]
-
5-hydroxy-6-iodo-nicotinic acid ethyl ester
Key Identifiers:
-
CAS Number: 59288-40-3[1]
-
Molecular Formula: C₈H₈INO₃[1]
-
IUPAC Name: ethyl 5-hydroxy-6-iodopyridine-3-carboxylate[1]
The spatial arrangement of its atoms is critical to its reactivity.
Caption: 2D Chemical Structure of Ethyl 5-hydroxy-6-iodonicotinate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, and formulation studies. The properties for Ethyl 5-hydroxy-6-iodonicotinate are summarized below.
| Property | Value | Source |
| Molecular Weight | 293.06 g/mol | PubChem[1] |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| XLogP3 | 1.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
| Exact Mass | 292.95489 Da | PubChem (Computed)[1] |
| Polar Surface Area | 59.4 Ų | PubChem (Computed)[1] |
Synthesis and Reactivity
Synthetic Approach
The synthesis of Ethyl 5-hydroxy-6-iodonicotinate typically involves the direct iodination of a precursor, Ethyl 5-hydroxynicotinate. The choice of iodinating agent and reaction conditions is critical to achieve regioselectivity and high yield. A common and effective method utilizes N-Iodosuccinimide (NIS) as the iodine source.
Rationale: The pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution than benzene. However, the presence of the activating hydroxyl group at the 5-position directs the incoming electrophile (I⁺ from NIS) to the adjacent, electron-rich 6-position. The use of a solvent like acetonitrile (CH₃CN) provides a suitable medium for the reaction to proceed efficiently.
Caption: Synthetic workflow for Ethyl 5-hydroxy-6-iodonicotinate.
Experimental Protocol: Iodination of Ethyl 5-hydroxynicotinate
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 5-hydroxynicotinate (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude residue in a suitable solvent like dichloromethane (DCM) and wash with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to afford pure Ethyl 5-hydroxy-6-iodonicotinate.
Chemical Reactivity
The utility of Ethyl 5-hydroxy-6-iodonicotinate stems from its multifunctional nature, allowing for selective transformations at different sites.
-
The Iodo Group: The carbon-iodine bond is the most versatile site for modification. The iodo group serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents at the 6-position, which is a cornerstone of modern drug discovery for library synthesis.
-
The Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and acidic. It can be readily alkylated or acylated to form ethers and esters, respectively. This modification can be used to alter the compound's solubility, lipophilicity, and hydrogen-bonding capabilities, or to install a linker for further functionalization.
-
The Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents.
Caption: Key reaction pathways for Ethyl 5-hydroxy-6-iodonicotinate.
Applications in Medicinal Chemistry
Ethyl 5-hydroxy-6-iodonicotinate is not merely a laboratory curiosity; it is a key intermediate in the synthesis of numerous biologically active molecules. Its rigid pyridine scaffold is a common feature in many drugs, and the ability to functionalize it at three distinct positions makes it an ideal starting point for creating diverse chemical libraries for high-throughput screening.
Patents frequently cite this compound as a starting material for the synthesis of inhibitors targeting various enzymes and receptors. For instance, the core structure can be elaborated into compounds with potential applications as kinase inhibitors, anti-inflammatory agents, or antivirals. The 6-position, modified via cross-coupling, often explores a key binding pocket in a target protein, while the 5-hydroxyl and 3-ester groups can be modified to optimize pharmacokinetic properties.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for Ethyl 5-hydroxy-6-iodonicotinate is not widely available, data from structurally similar compounds can provide guidance. For instance, related nicotinate esters and iodo-pyridines often carry warnings for skin and eye irritation.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[2] Keep away from incompatible materials such as strong oxidizing agents.[2][3]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
Ingestion: If swallowed, rinse mouth and seek immediate medical advice.[3]
-
Conclusion
Ethyl 5-hydroxy-6-iodonicotinate is a high-value chemical intermediate whose strategic importance in research and development cannot be overstated. Its well-defined reactive sites—the versatile iodo group, the nucleophilic hydroxyl group, and the modifiable ester—provide a robust platform for the synthesis of complex molecular architectures. For scientists engaged in drug discovery and materials science, a thorough understanding of its chemical properties and reactivity is essential for unlocking its full potential as a foundational building block for next-generation innovations.
References
-
Title: Ethyl 5-hydroxy-6-iodonicotinate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: Cas 1174665-76-9,Ethyl 6-hydroxy-5-iodo-2-Methylnicotinate Source: LookChem URL: [Link]


